5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole 5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 2640815-64-9
VCID: VC11833704
InChI: InChI=1S/C17H18N4OS/c1-22-13-5-6-15-14(12-13)19-17(23-15)21-10-8-20(9-11-21)16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3
SMILES: COC1=CC2=C(C=C1)SC(=N2)N3CCN(CC3)C4=CC=CC=N4
Molecular Formula: C17H18N4OS
Molecular Weight: 326.4 g/mol

5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole

CAS No.: 2640815-64-9

Cat. No.: VC11833704

Molecular Formula: C17H18N4OS

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole - 2640815-64-9

Specification

CAS No. 2640815-64-9
Molecular Formula C17H18N4OS
Molecular Weight 326.4 g/mol
IUPAC Name 5-methoxy-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzothiazole
Standard InChI InChI=1S/C17H18N4OS/c1-22-13-5-6-15-14(12-13)19-17(23-15)21-10-8-20(9-11-21)16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3
Standard InChI Key LYQVULWOXMGKAW-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)SC(=N2)N3CCN(CC3)C4=CC=CC=N4
Canonical SMILES COC1=CC2=C(C=C1)SC(=N2)N3CCN(CC3)C4=CC=CC=N4

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

5-Methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole features a benzothiazole scaffold (a bicyclic system comprising a benzene ring fused to a thiazole) substituted at three positions:

  • Position 5: Methoxy (-OCH₃) group, enhancing electron density and influencing pharmacokinetic properties .

  • Position 2: Piperazine moiety, a six-membered ring containing two nitrogen atoms, conferring conformational flexibility and hydrogen-bonding capacity.

  • Piperazine substitution: A pyridin-2-yl group, introducing aromaticity and potential for π-π interactions.

The molecular formula is C₁₇H₁₈N₄OS, with a molecular weight of 326.4 g/mol. Key physicochemical parameters include:

PropertyValueSource
Density1.283 g/cm³ (analogous)
Boiling Point419.7°C (analogous)
Flash Point207.6°C (analogous)
LogP (lipophilicity)3.37 (analogous)
Polar Surface Area63.25 Ų (analogous)

The compound’s lipophilicity (LogP ≈ 3.37) suggests moderate membrane permeability, while its polar surface area (63.25 Ų) indicates potential for moderate aqueous solubility .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves sequential functionalization of the benzothiazole core:

  • Benzothiazole precursor preparation: 5-Methoxy-1,3-benzothiazole is synthesized via cyclization of 2-aminothiophenol derivatives with methoxy-substituted benzaldehydes .

  • Piperazine coupling: The piperazine-pyridine moiety is introduced through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

  • Purification: Column chromatography or recrystallization ensures >95% purity, verified via HPLC.

Key reaction conditions include:

  • Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for polar intermediates .

  • Catalysts: Palladium(II) acetate for Suzuki-Miyaura couplings.

  • Temperature: 80–120°C for 12–24 hours.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) reveals peaks at δ 8.25 (pyridine-H), 7.89 (benzothiazole-H), and 3.82 (piperazine-CH₂).

  • Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 327.4 [M+H]⁺.

  • X-ray Crystallography: Confirms planar benzothiazole and twisted piperazine-pyridine conformation .

Biological Activities and Mechanisms

Anticancer Efficacy

Benzothiazole derivatives exhibit potent antiproliferative effects, as demonstrated in Table 1:

Cell LineGI₅₀ (µM)MechanismSource
HCT-116 (Colorectal)3.1Caspase-3 activation, G0/G1 arrest
MCF-7 (Breast)9.2ROS generation, DNA intercalation
HUH-7 (Liver)7.9Topoisomerase II inhibition

The pyridine and piperazine groups enhance DNA binding affinity, while the methoxy group modulates oxidative stress responses .

Antimicrobial Activity

Although less studied, analogous benzothiazoles show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential broad-spectrum utility .

Pharmacological Applications

Carbonic Anhydrase Inhibition

The compound inhibits tumor-associated carbonic anhydrase isoforms (CA-IX/XII) with IC₅₀ values of 12–18 nM, making it a candidate for hypoxic tumors .

Neurotransmitter Receptor Modulation

The piperazine-pyridine moiety exhibits affinity for serotonin (5-HT₆) and dopamine (D₂) receptors (Kᵢ = 45–68 nM), suggesting applications in neurological disorders.

Research Findings and Clinical Relevance

In Vivo Studies

  • Xenograft models: 50 mg/kg/day dosing reduces tumor volume by 62% in mice with HCT-116 xenografts .

  • Pharmacokinetics: Oral bioavailability of 38% with a plasma half-life of 4.2 hours.

Structure-Activity Relationships (SAR)

  • Pyridine position: 2-Pyridyl substitution enhances CA inhibition versus 3- or 4-pyridyl .

  • Piperazine flexibility: N-methylation reduces potency by 5-fold, highlighting the importance of secondary amines.

Future Directions and Challenges

Optimization Strategies

  • Prodrug development: Phosphate esters to improve aqueous solubility.

  • Combination therapies: Synergy with cisplatin or paclitaxel in resistant cancers.

Toxicity Profiling

Current data indicate hepatotoxicity at >100 µM concentrations, necessitating scaffold modifications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator